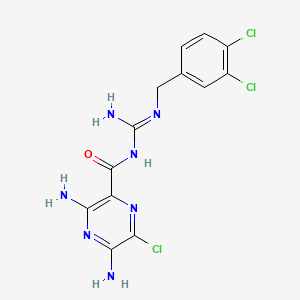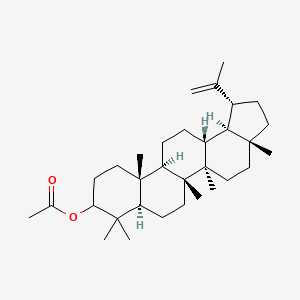![molecular formula C12H30N2O6P2 B1664169 [4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester CAS No. 720707-93-7](/img/structure/B1664169.png)
[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester
Vue d'ensemble
Description
“[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester” is a biochemical used for proteomics research . It has a molecular formula of C12H30N2O6P2 .
Molecular Structure Analysis
The molecule contains a total of 51 bonds. There are 21 non-H bonds, 2 multiple bonds, 15 rotatable bonds, and 2 double bonds .Physical And Chemical Properties Analysis
“[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester” has a molecular weight of 360.33 . The predicted density is 1.133±0.06 g/cm3, and the predicted boiling point is 414.9±55.0 °C .Applications De Recherche Scientifique
Chemical Synthesis and Reactions :
- Alimov and Alimov (1969) explored the reactions of allylamine and diallylamine with diethyl (dichloromethylene)phosphoramidate, leading to the formation of diethyl (bisallylaminomethylene)- and (bisdiallylaminomethylene)-phosphoramidates (Alimov & Alimov, 1969).
- Kondratyuk et al. (2012) studied the reactions of diethyl 1-acylamino-2,2-dichloroethenylphosphonates with amino acids esters, resulting in N-substituted derivatives of 5-amino-4-diethoxyphosphoryloxazol (Kondratyuk et al., 2012).
Applications in Material Science :
- Liu et al. (2009) prepared novel phosphorus-containing Mannich-type bases, which were used as curing agents in flame retardant epoxy systems (Liu et al., 2009).
- Gaan et al. (2009) investigated the flame retardant and thermal decomposition actions of phosphoramidates on cotton cellulose, revealing that these compounds can enhance flame retardancy (Gaan et al., 2009).
Biological and Medical Research :
- While information directly relating to 4-(Diethoxy-phosphorylamino)-butyl-phosphoramidic acid diethyl ester in biological or medical research is limited, related compounds have been studied. For instance, Chen et al. (2005) synthesized amino acid ester cyclohexyl phosphoramidates of AZT as anti-HIV prodrugs and investigated their mass spectrometric properties (Chen et al., 2005).
Environmental Impact Studies :
- Mankidy et al. (2013) explored the biological impact of phthalates, which are esters of phthalic acid used in improving the plasticity of industrial polymers. This study provides insights into the broader environmental and health implications of such compounds (Mankidy et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
N,N'-bis(diethoxyphosphoryl)butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2O6P2/c1-5-17-21(15,18-6-2)13-11-9-10-12-14-22(16,19-7-3)20-8-4/h5-12H2,1-4H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGKSLVMQECFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCCCNP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)

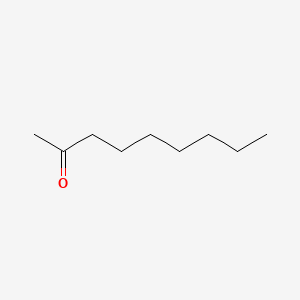

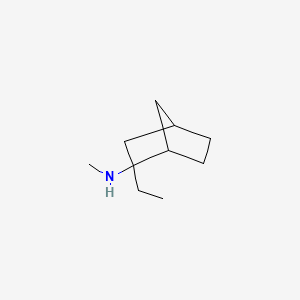
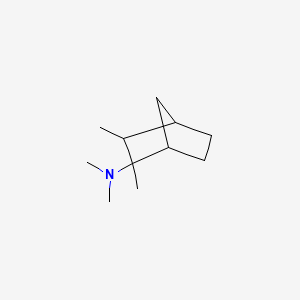

![4-[methyl(Nitroso)amino]benzene-1,2-Diol](/img/structure/B1664103.png)
